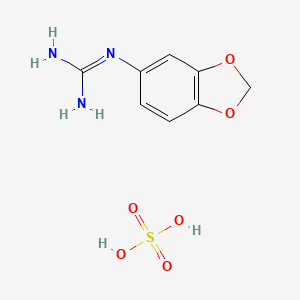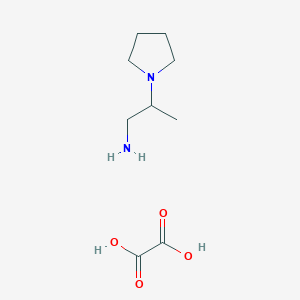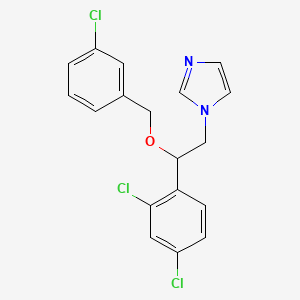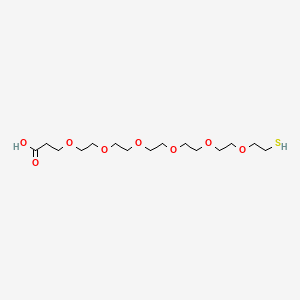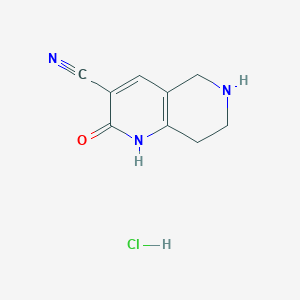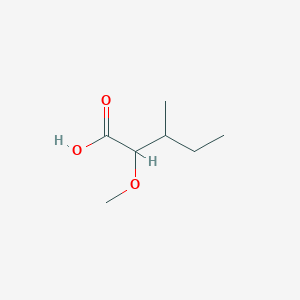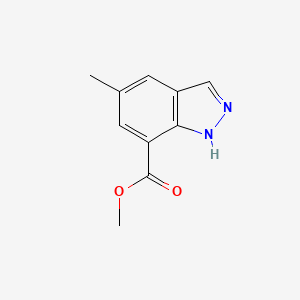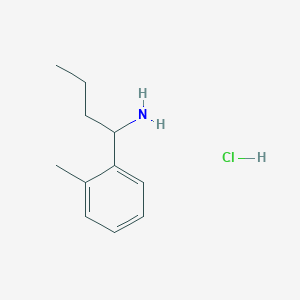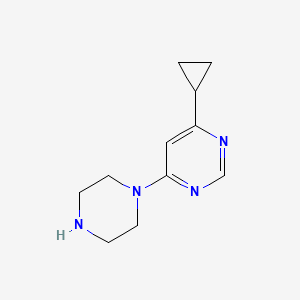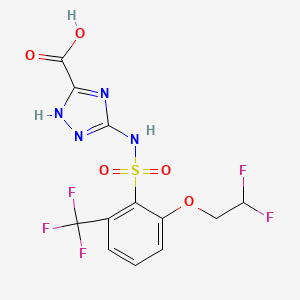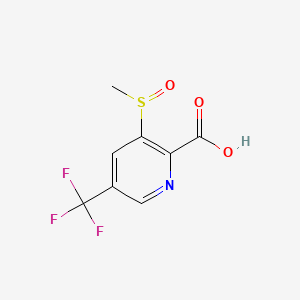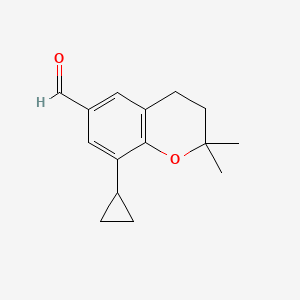
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde
概要
説明
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde (8-CPCA) is a synthetic organic compound and a derivative of chroman. It is a colorless solid that is soluble in organic solvents and has a melting point of about 95°C. 8-CPCA has been studied for its various applications in the scientific field, including its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Chemical Transformations and Synthesis
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde is a compound that can be involved in various chemical transformations, demonstrating its potential in synthetic organic chemistry. For example, cyclopropyl carbaldehydes, a category to which this compound belongs, have been used in metal-free domino transformations to access oxybis(2-aryltetrahydrofuran) derivatives. This process involves a Cloke-Wilson rearrangement-hydration-dimerization sequence, using commercially inexpensive p-toluene sulfonic acid (PTSA) as a catalyst (Dey, Rajput, & Banerjee, 2020). Moreover, cyclopropyl carbaldehydes have been engaged in ring-opening regio-, diastereo-, and enantioselective chlorochalcogenation, showcasing the versatility of such compounds in producing chlorochalcogenated products with significant regioselectivity and high diastereo- and enantioselectivities (Wallbaum, Garve, Jones, & Werz, 2016).
Continuous-Flow Synthesis
The continuous-flow synthesis approach has been developed for the synthesis of cyclopropyl carbaldehydes and ketones, highlighting the efficiency and scalability of producing cyclopropyl adducts. This method leverages acid-catalyzed conditions and reusable Amberlyst-35 as a catalyst, illustrating the compound's utility in sustainable and scalable chemical processes (Moi et al., 2022).
Safety and Hazards
The safety data sheet for 8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde suggests that any clothing contaminated by the product should be immediately removed and the affected individual should move out of the dangerous area . It is also recommended to consult a physician and show the safety data sheet .
特性
IUPAC Name |
8-cyclopropyl-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-15(2)6-5-12-7-10(9-16)8-13(11-3-4-11)14(12)17-15/h7-9,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIVMKPDLUUNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)C=O)C3CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


